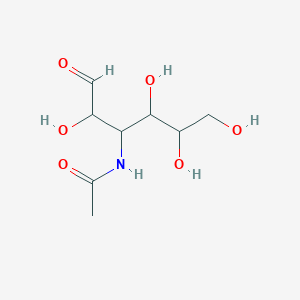
N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamido-3-deoxy-D-glucose is a derivative of glucose where the hydroxyl group at the third carbon is replaced by an acetamido group. This compound is a significant component in various biological systems and is involved in the biosynthesis of complex carbohydrates and glycoproteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-3-deoxy-D-glucose typically involves the modification of D-glucose. One common method includes the conversion of D-glucose to its acetamido derivative through a series of chemical reactions. For instance, the reaction of 2-acetamido-2-deoxy-D-glucose with acetyl chloride under controlled conditions can yield 3-acetamido-3-deoxy-D-glucose .
Industrial Production Methods: Industrial production of 3-acetamido-3-deoxy-D-glucose often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as acetylation, deacetylation, and purification through crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-Acetamido-3-deoxy-D-glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into different sugar alcohols.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like hydrochloric acid and sodium hydroxide are used for substitution reactions.
Major Products: The major products formed from these reactions include various sugar derivatives and sugar alcohols, which have significant applications in pharmaceuticals and biochemistry .
Scientific Research Applications
3-Acetamido-3-deoxy-D-glucose has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycosides.
Biology: It plays a role in the study of glycoproteins and glycolipids.
Medicine: It is involved in the development of antibiotics and antiviral agents.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-acetamido-3-deoxy-D-glucose involves its incorporation into glycoproteins and glycolipids. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids. This process is crucial for the formation of cell surface structures and signaling molecules .
Comparison with Similar Compounds
N-Acetyl-D-glucosamine: Similar in structure but differs in the position of the acetamido group.
3-Acetamido-3,6-dideoxy-D-glucose: Another derivative with additional deoxygenation at the sixth carbon
Uniqueness: 3-Acetamido-3-deoxy-D-glucose is unique due to its specific structural configuration, which makes it a valuable intermediate in the synthesis of various biologically active compounds. Its ability to undergo diverse chemical reactions further enhances its utility in research and industrial applications .
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12) |
InChI Key |
COOPVYPQMRXUHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(C=O)O)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















